molecular formula C5H5N5O2 B12925997 6-(Formylamino)-1,2,4-triazine-5-carboxamide CAS No. 19359-68-3

6-(Formylamino)-1,2,4-triazine-5-carboxamide

Cat. No.: B12925997
CAS No.: 19359-68-3
M. Wt: 167.13 g/mol
InChI Key: MAKSWXLKNSAROS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 6-(formylamino)-1,2,4-triazine-5-carboxamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of a 1,2,4-triazine heterocyclic ring, a six-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. At position 5 of the ring, a carboxamide group (-CONH₂) is substituted, while position 6 bears a formylamino group (-NHCHO). This arrangement is represented textually as follows:

$$
\text{1,2,4-Triazine ring} \rightarrow \text{Position 5: -CONH}_2; \quad \text{Position 6: -NHCHO}.
$$

The SMILES notation for this compound is O=C(N)C1=NC(=NC=N1)NC=O , which encodes the connectivity of atoms and functional groups. The InChIKey, a hashed version of the International Chemical Identifier (InChI), is UODSNZOKFSWRHZ-UHFFFAOYSA-N , providing a unique fingerprint for computational referencing.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 19359-68-3
IUPAC Name This compound
Synonyms None widely adopted -

No widely accepted trivial or trade names exist for this compound in public databases. Its primary identifier remains the CAS number 19359-68-3 , which is critical for unambiguous referencing in regulatory and research contexts.

Molecular Formula and Mass Spectral Characterization

The molecular formula of this compound is C₅H₅N₅O₂ , derived from its structural composition. The molecular weight, calculated using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00), is 167.13 g/mol .

Properties

CAS No.

19359-68-3

Molecular Formula

C5H5N5O2

Molecular Weight

167.13 g/mol

IUPAC Name

6-formamido-1,2,4-triazine-5-carboxamide

InChI

InChI=1S/C5H5N5O2/c6-4(12)3-5(8-2-11)10-9-1-7-3/h1-2H,(H2,6,12)(H,8,10,11)

InChI Key

MAKSWXLKNSAROS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N=N1)NC=O)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-formamido-1,2,4-triazine-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Agricultural Chemistry

Herbicide Development
One of the primary applications of 6-(formylamino)-1,2,4-triazine-5-carboxamide is in the development of herbicides. The compound serves as an intermediate in synthesizing various herbicidal agents aimed at controlling weed populations effectively. Research indicates that compounds derived from triazines exhibit selective toxicity toward target weed species while minimizing harm to crops .

Pesticide Formulation
In addition to herbicides, this compound can be utilized in formulating pesticides. Its ability to interact with specific biological pathways in pests makes it a candidate for developing more effective pest control solutions .

Pharmaceutical Applications

Anticancer Research
Recent studies have explored the potential of this compound in anticancer drug development. The compound's structural features allow it to participate in various metabolic pathways, which can be leveraged to enhance the efficacy of existing chemotherapeutic agents or develop new ones. For instance, its derivatives have shown promise in inhibiting specific cancer cell lines in vitro .

Drug Delivery Systems
The compound may also play a role in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic outcomes .

Material Science

Polymer Development
In material science, this compound is being investigated for its potential use in developing new polymers. These polymers could possess enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Coatings and Composites
The compound’s unique chemical structure allows it to be incorporated into coatings and composite materials that require high durability and resistance to environmental factors. This application is particularly relevant in industries where materials are exposed to harsh conditions .

Biochemical Research

Metabolic Pathway Studies
In biochemistry, this compound is used to study metabolic pathways and enzyme interactions. Its ability to mimic natural substrates makes it a valuable tool for understanding complex biochemical processes .

Analytical Chemistry Applications
The compound also finds use in analytical chemistry as a reagent for detecting and quantifying other substances. Its reactivity can be harnessed to develop sensitive assays for quality control in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Application AreaDescriptionReferences
Agricultural ChemistryDevelopment of selective herbicides for effective weed control
PharmaceuticalsInvestigating anticancer properties and drug delivery systems
Material ScienceDevelopment of durable polymers and coatings
Biochemical ResearchStudying metabolic pathways and enzyme interactions

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimycin A and UK-2A Derivatives

Antimycin A, a natural product, binds to the Qi site of cytochrome b-c1 via its 3-formylamino salicylamide head, forming hydrogen bonds with residues like D229 . In contrast, 6-(Formylamino)-1,2,4-triazine-5-carboxamide and its analogs (e.g., UK-2A derivatives) exhibit distinct binding modes due to structural variations:

  • Compound 1 (replacing UK-2A’s 4-methoxy group with a formylamino substituent) retains strong activity but avoids interaction with K228, likely due to steric hindrance from the pyridyl nitrogen .
  • Compound 2 (lacking the pyridyl nitrogen but retaining the salicylamide head) mimics antimycin A’s binding, with activity reduced by the K228M mutation .
Table 1: Key Differences in Binding Interactions
Compound Substituents Interaction with K228 Sensitivity to K228M Mutation Reference
Antimycin A 3-formylamino salicylamide Yes High
6-(Formylamino)-triazine 6-formylamino, 5-carboxamide No Low
Compound 1 (UK-2A analog) Pyridyl N + 4-formylamino No Low
Compound 2 Salicylamide head Yes High
Table 2: Physicochemical and Structural Comparisons
Compound Substituents Molecular Weight (g/mol) Key Functional Groups Application Reference
This compound 6-NHCHO, 5-CONH₂ ~262 Formylamino, carboxamide Cytochrome inhibitors
Compound 9 () 6-NO₂, 3-trifluoroacetamide >400 Nitro, trifluoroacetamide Anticancer research
Pyrrolo-triazine () Methoxycarbamoyl, phenylethyl 458.5 Methoxycarbamoyl, aryl Kinase inhibition

Role of the Formylamino Group

The formylamino group (-NHCHO) is a critical pharmacophore in 6-(Formylamino)-triazine, enabling:

  • Hydrogen-bond donor/acceptor capability: Binds to residues like D229 in cytochrome b-c1 .
  • Steric flexibility : Unlike bulkier substituents (e.g., methoxycarbamoyl), it minimizes steric clashes in binding pockets .
  • Metabolic stability: Compared to esters (e.g., ethyl 6-formylamino-indole-2-carboxylate in ), the carboxamide group enhances resistance to hydrolysis .

Biological Activity

6-(Formylamino)-1,2,4-triazine-5-carboxamide is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H6N4O2\text{C}_5\text{H}_6\text{N}_4\text{O}_2

This structure features a triazine ring that contributes to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-triazine derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:

Cancer TypeInhibition Concentration (GI50)
Leukemia1.96 µM
Colon Cancer2.60 µM
Melanoma1.91 µM
Breast Cancer2.04 µM

These findings suggest that this compound may act by inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumorigenesis .

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study indicated that derivatives of triazines could reduce inflammation markers in vitro and in vivo models .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The activity spectrum includes:

  • Bacteria : E. coli, S. aureus
  • Fungi : C. albicans

These properties make it a candidate for further exploration as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis and evaluation of several triazine derivatives, including this compound. The study found that modifications to the triazine core significantly impacted biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • DNA Interaction : Triazines can intercalate with DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 6-(Formylamino)-1,2,4-triazine-5-carboxamide?

  • Answer : Employ factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test interactions between variables like pH, reaction time, and reagent stoichiometry . Orthogonal array-based optimization (e.g., Taguchi methods) is also effective for minimizing experimental runs while maximizing yield and purity. Post-synthesis, validate purity using HPLC coupled with mass spectrometry (MS) to detect byproducts.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Use multimodal spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., formylamino group at δ 8.2–8.5 ppm) .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, triazine ring vibrations at ~1550 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Q. What experimental protocols ensure stability assessment of this compound under varying conditions?

  • Answer : Conduct accelerated stability studies :

  • Thermal degradation : Use TGA/DSC to analyze decomposition temperatures and phase transitions.
  • Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.
  • pH-dependent stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound?

  • Answer : Combine density functional theory (DFT) and molecular dynamics (MD) :

  • Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Simulate ligand-protein interactions (e.g., docking studies with triazine-targeted enzymes like dihydrofolate reductase).
  • Integrate AI-driven tools (e.g., COMSOL Multiphysics) for predictive synthesis optimization and reaction pathway analysis .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

  • Answer : Apply systematic meta-analysis :

  • Normalize datasets using standardized bioassay protocols (e.g., IC50 values under consistent pH/temperature).
  • Perform multivariate regression to isolate confounding variables (e.g., solvent effects, cell-line variability).
  • Validate hypotheses via knock-in/knockout experiments in model organisms .

Q. How can theoretical frameworks enhance mechanistic studies of this compound’s activity?

  • Answer : Anchor research to structure-activity relationship (SAR) theory :

  • Map substituent effects (e.g., formylamino vs. methyl groups) on biological targets using QSAR models.
  • Link mechanistic hypotheses to broader theories (e.g., transition-state stabilization in enzyme inhibition) .
  • Use kinetic isotope effects (KIEs) to probe rate-determining steps in catalytic cycles .

Methodological Frameworks for Research Design

Q. What statistical tools are critical for analyzing dose-response data in triazine-based compound studies?

  • Answer : Apply non-linear regression models (e.g., Hill equation for sigmoidal curves) and ANOVA for multi-group comparisons. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. For high-throughput data, employ machine learning pipelines (e.g., random forests) to identify predictive biomarkers .

Q. How should researchers design interdisciplinary studies to explore this compound’s applications?

  • Answer : Adopt a convergence research framework :

  • Combine chemical synthesis with systems biology (e.g., transcriptomic profiling of treated cells).
  • Partner with computational chemists to validate in silico predictions via in vitro assays.
  • Align objectives with grand challenges (e.g., antimicrobial resistance) to ensure translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.